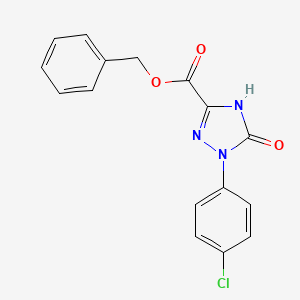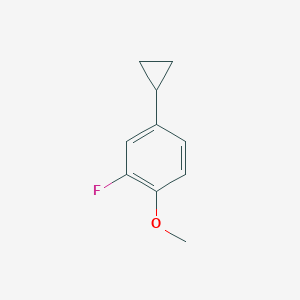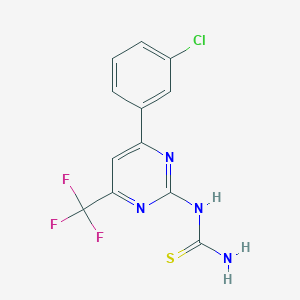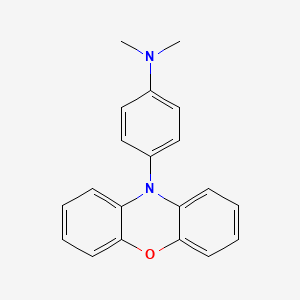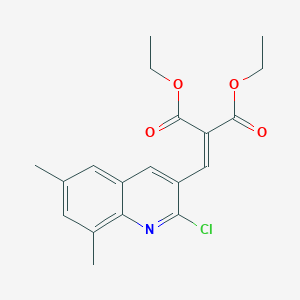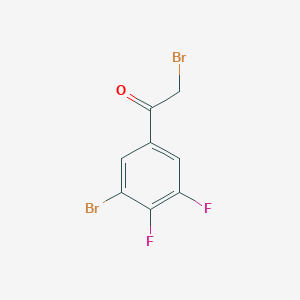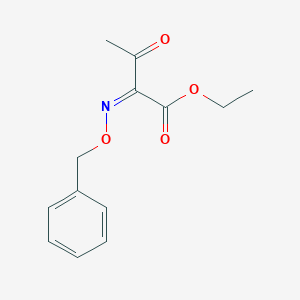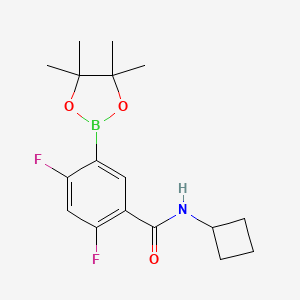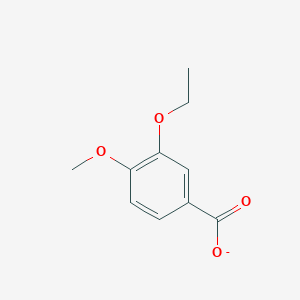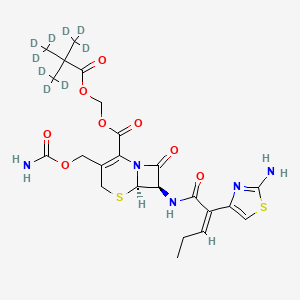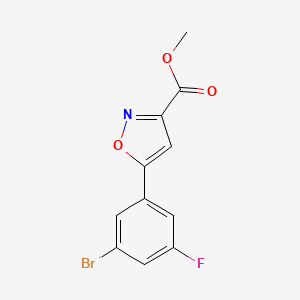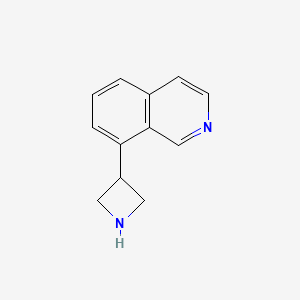
8-(3-Azetidinyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Azetidinyl)isoquinoline is a compound that combines the structural features of azetidine and isoquinoline. Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Azetidinyl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
8-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Quinoline: A structural isomer of isoquinoline, commonly used in antimalarial drugs.
Isoquinoline: The parent compound, used in the synthesis of various alkaloids and pharmaceuticals.
Azetidine: A four-membered nitrogen-containing heterocycle with unique reactivity due to ring strain.
Uniqueness: 8-(3-Azetidinyl)isoquinoline is unique due to the combination of the azetidine and isoquinoline moieties, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
8-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-5-13-8-12(9)11(3-1)10-6-14-7-10/h1-5,8,10,14H,6-7H2 |
Clave InChI |
NQKZUODQQROEGR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


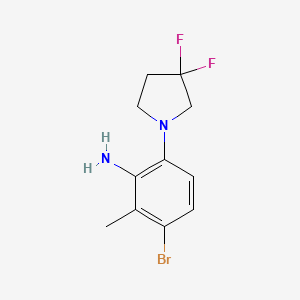
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
